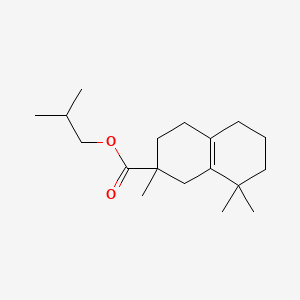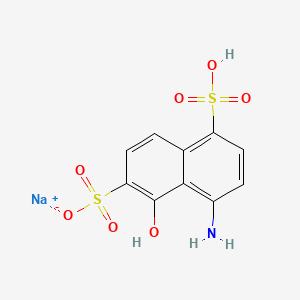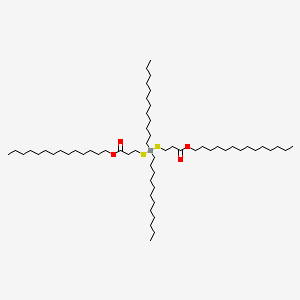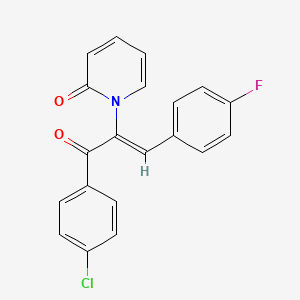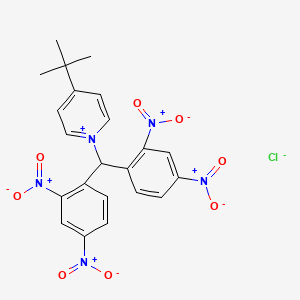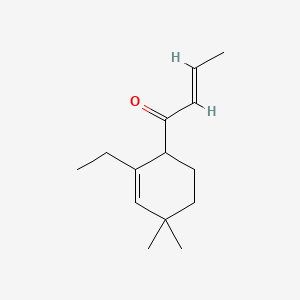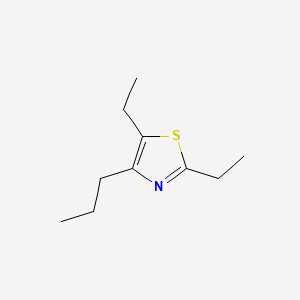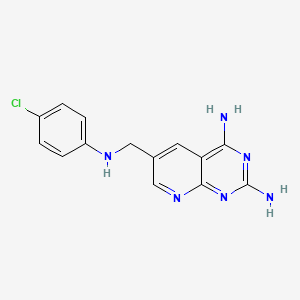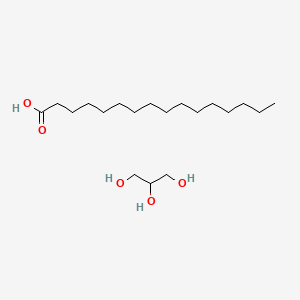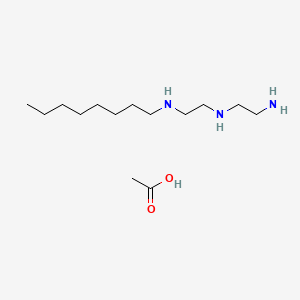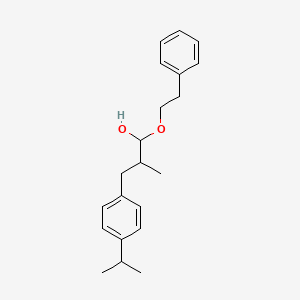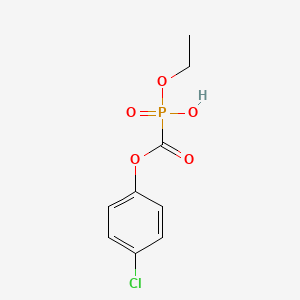
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphinecarboxylic acid core, an ethoxyhydroxy group, and a 4-chlorophenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide typically involves multiple steps. One common method includes the reaction of phosphinecarboxylic acid with ethoxyhydroxy compounds under controlled conditions to form the desired ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. The reaction conditions often require specific solvents and temperatures to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-bromophenyl ester, oxide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83877-30-9 |
|---|---|
Fórmula molecular |
C9H10ClO5P |
Peso molecular |
264.60 g/mol |
Nombre IUPAC |
(4-chlorophenoxy)carbonyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C9H10ClO5P/c1-2-14-16(12,13)9(11)15-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
Clave InChI |
RLHZZXYNORIKRG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


